Methyl 2-((1-pivaloylpyrrolidin-3-yl)thio)acetate
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Overview
Description
Methyl 2-((1-pivaloylpyrrolidin-3-yl)thio)acetate is a chemical compound with a unique structure that includes a pyrrolidine ring, a pivaloyl group, and a thioester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-pivaloylpyrrolidin-3-yl)thio)acetate typically involves the reaction of 1-pivaloylpyrrolidine with methyl 2-bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-pivaloylpyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or ethers, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature to reflux.
Reduction: Lithium aluminum hydride, dry ether, room temperature to reflux.
Substitution: Amines or alcohols, base (e.g., sodium hydride), aprotic solvent (e.g., DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, ethers.
Scientific Research Applications
Methyl 2-((1-pivaloylpyrrolidin-3-yl)thio)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-((1-pivaloylpyrrolidin-3-yl)thio)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The thioester group can undergo hydrolysis to release active thiol compounds, which can further participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((1-acetylpyrrolidin-3-yl)thio)acetate: Similar structure but with an acetyl group instead of a pivaloyl group.
Ethyl 2-((1-pivaloylpyrrolidin-3-yl)thio)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-((1-pivaloylpyrrolidin-3-yl)thio)propanoate: Similar structure but with a propanoate group instead of an acetate group.
Uniqueness
Methyl 2-((1-pivaloylpyrrolidin-3-yl)thio)acetate is unique due to the presence of the pivaloyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This uniqueness makes it a valuable compound for specific applications where such properties are desired.
Properties
IUPAC Name |
methyl 2-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c1-12(2,3)11(15)13-6-5-9(7-13)17-8-10(14)16-4/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLDEDRGHWRPLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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